3-(1-(3-cyclohexylpropanoyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound featuring a piperidine ring, a cyclopentyl group, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexylpropanoyl group, and the cyclopentyl group attachment. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the cyclohexylpropanoyl group via acylation of the piperidine ring.
Cycloaddition Reactions: Formation of the triazolone moiety through cycloaddition reactions involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidinone derivatives.
Triazolone Compounds: Other triazolone-containing compounds with similar pharmacological properties.
Uniqueness
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C22H36N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[1-(3-cyclohexylpropanoyl)piperidin-4-yl]-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H36N4O2/c1-24-22(28)26(19-9-5-6-10-19)21(23-24)18-13-15-25(16-14-18)20(27)12-11-17-7-3-2-4-8-17/h17-19H,2-16H2,1H3 |
InChI Key |
ZGHZUWFBZBYRLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3CCCCC3)C4CCCC4 |
Origin of Product |
United States |
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